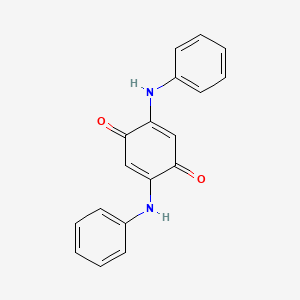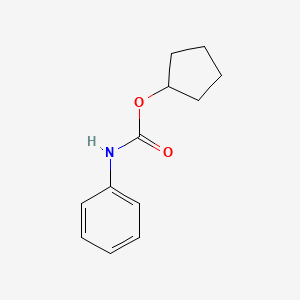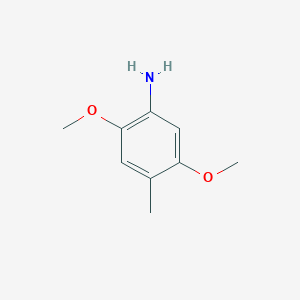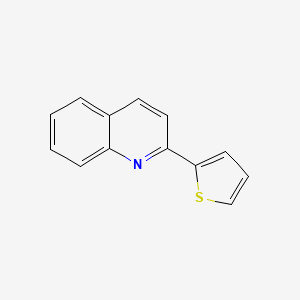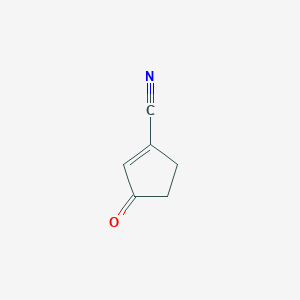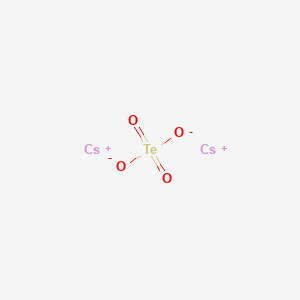
Cesium tellurate
Descripción general
Descripción
Cesium tellurate is an inorganic compound with the chemical formula Cs₂TeO₄. It belongs to the family of tellurates, which are salts containing the tellurate ion (TeO₄²⁻). This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cesium tellurate can be synthesized through various methods. One common approach involves the reaction of cesium hydroxide (CsOH) with telluric acid (H₆TeO₆) under controlled conditions. The reaction typically occurs in an aqueous solution and can be represented as follows:
2CsOH+H6TeO6→Cs2TeO4+4H2O
The reaction is usually carried out at room temperature, and the resulting this compound can be isolated by evaporating the water.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high purity and yield. Industrial methods may also involve additional purification steps, such as recrystallization, to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: Cesium tellurate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to higher oxidation states using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄).
Substitution: Substitution reactions involve the replacement of the tellurate ion with other anions or cations. These reactions can be carried out in aqueous or non-aqueous media, depending on the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield higher oxidation state tellurium compounds, while reduction may produce lower oxidation state tellurium species.
Aplicaciones Científicas De Investigación
Cesium tellurate has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: this compound is used as a precursor for the synthesis of other tellurium-based compounds. It is also employed in studies of tellurium chemistry and its interactions with other elements.
Biology: In biological research, this compound is used to study the effects of tellurium compounds on biological systems. It is also investigated for its potential use in antimicrobial and anticancer therapies.
Medicine: this compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Its unique properties make it a candidate for targeted drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialized materials, such as semiconductors and catalysts. It is also employed in the development of advanced optical and electronic devices.
Mecanismo De Acción
The mechanism of action of cesium tellurate involves its interaction with molecular targets and pathways within biological systems. The tellurate ion (TeO₄²⁻) can interact with cellular components, leading to oxidative stress and disruption of cellular processes. This interaction can result in the generation of reactive oxygen species (ROS), which can induce cell damage and apoptosis. The specific molecular targets and pathways involved in these processes are still under investigation, but they are believed to include key enzymes and signaling pathways related to oxidative stress and cell survival.
Comparación Con Compuestos Similares
Cesium tellurate can be compared with other similar compounds, such as cesium telluride (Cs₂Te) and cesium selenate (Cs₂SeO₄). While these compounds share some similarities, they also exhibit distinct properties and applications.
Cesium Telluride (Cs₂Te): Unlike this compound, cesium telluride is primarily used in the production of photo cathodes and laser-driven radio frequency electron guns.
Cesium Selenate (Cs₂SeO₄): Cesium selenate is another compound in the same group as this compound. It is used in various chemical and industrial applications, including the production of selenium-based materials.
Propiedades
IUPAC Name |
dicesium;tellurate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cs.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYAPCVEOALCSB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[Cs+].[Cs+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2TeO4, Cs2O4Te | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | caesium tellurate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956211 | |
| Record name | Dicaesium tellurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34729-54-9 | |
| Record name | Telluric acid (H2TeO4), cesium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034729549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO4), cesium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicaesium tellurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicesium tellurium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




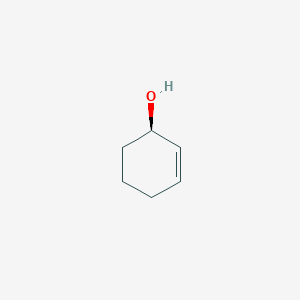
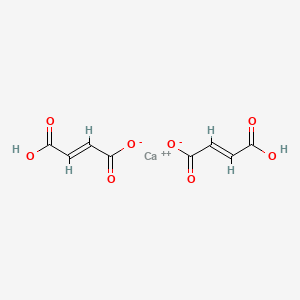
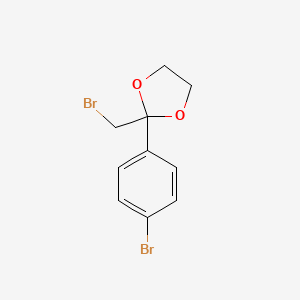
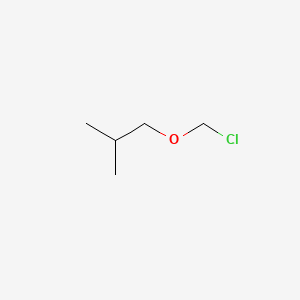
![2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B3051503.png)
![4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3051504.png)
